molecular formula C5H10N2O2 B3047465 (2S)-oxolane-2-carbohydrazide CAS No. 1399181-80-6

(2S)-oxolane-2-carbohydrazide

Cat. No.: B3047465
CAS No.: 1399181-80-6
M. Wt: 130.15
InChI Key: LLGRORFWHFVNIK-BYPYZUCNSA-N
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Description

(2S)-Oxolane-2-carbohydrazide (CAS: 1399181-80-6) is a chiral carbohydrazide derivative with the molecular formula C₅H₁₀N₂O₂ and a molecular weight of 130.15 g/mol. Its structure consists of a tetrahydrofuran (oxolane) ring with a carbohydrazide (-CONHNH₂) group at the 2-position, where the stereochemistry is specified as S-configuration . This compound is primarily utilized in organic synthesis and medicinal chemistry as a building block for constructing heterocycles or metal-chelating agents due to its reactive hydrazide moiety .

Properties

IUPAC Name

(2S)-oxolane-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-7-5(8)4-2-1-3-9-4/h4H,1-3,6H2,(H,7,8)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGRORFWHFVNIK-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201214028
Record name 2-Furancarboxylic acid, tetrahydro-, hydrazide, (2S)-
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Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1399181-80-6
Record name 2-Furancarboxylic acid, tetrahydro-, hydrazide, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1399181-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarboxylic acid, tetrahydro-, hydrazide, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-oxolane-2-carbohydrazide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-oxolane-2-carbohydrazide typically involves the reaction of oxolane derivatives with hydrazine or its derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific synthetic route can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-oxolane-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxolane-2-carboxylic acid derivatives, while reduction may produce oxolane-2-carbohydrazine derivatives.

Scientific Research Applications

(2S)-oxolane-2-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-oxolane-2-carbohydrazide involves its interaction with specific molecular targets and pathways. This compound can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications/Research Findings References
(2S)-Oxolane-2-carbohydrazide C₅H₁₀N₂O₂ 130.15 S-configuration at C2 Building block for heterocycles, enzyme inhibitors
rac-(2R,3R)-3-(Methoxymethyl)oxolane-2-carbohydrazide C₇H₁₄N₂O₃ 174.20 Methoxymethyl at C3; racemic mixture Synthetic intermediate for chiral ligands
(2S,3S)-2-tert-Butyloxolane-3-carbohydrazide C₉H₁₈N₂O₂ 186.25 tert-Butyl at C2; S,S-stereochemistry R&D applications (specific use undisclosed)
5-Methyloxolane-3-carbohydrazide C₆H₁₂N₂O₂ 144.17 Methyl at C5 Not explicitly stated; likely synthetic use
(2R,5S)-5-(4-Chlorophenyl)oxolane-2-carbohydrazide C₁₁H₁₁ClN₂O₂ 238.67 4-Chlorophenyl at C5 Co-crystallized with lysine-specific demethylase 3B (enzyme inhibition study)
N'-(3-Methoxybenzoyl)oxolane-2-carbohydrazide C₁₃H₁₅N₃O₄ 277.28 3-Methoxybenzoyl acyl group Potential precursor for acylhydrazone synthesis
Key Observations:
  • Stereochemical Variations : The S-configuration in this compound distinguishes it from racemic mixtures (e.g., rac-(2R,3R)-3-(methoxymethyl) derivatives) and diastereomers (e.g., (2S,3S)-tert-butyl analog). Stereochemistry impacts binding affinity in enzyme complexes .
  • Substituent Effects: Electron-Withdrawing Groups: The 4-chlorophenyl substituent in the (2R,5S)-analog enhances π-π stacking interactions in enzyme binding pockets . Acyl Modifications: Acylation (e.g., 3-methoxybenzoyl) converts the hydrazide into a hydrazone precursor, expanding utility in Schiff base formation .

Physicochemical and Functional Comparisons

Property This compound rac-(2R,3R)-3-(Methoxymethyl) Analogue (2R,5S)-5-(4-Chlorophenyl) Analogue
Solubility Moderate in polar solvents Enhanced solubility (methoxymethyl) Low (hydrophobic chlorophenyl)
Reactivity High (free -NHNH₂) Moderate (steric hindrance) Low (bulky substituent)
Biological Activity Enzyme inhibition potential Unreported Confirmed enzyme binding

Biological Activity

(2S)-oxolane-2-carbohydrazide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

This compound features an oxolane ring and a carbohydrazide group, which contribute to its unique chemical properties. The compound can be synthesized through reactions involving oxolane derivatives and hydrazine, typically using solvents such as ethanol or methanol under controlled conditions to achieve desired purity and yield.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. These interactions may involve hydrogen bonding and other non-covalent interactions that modulate the function of proteins or enzymes involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

Pathogen Inhibition Zone (mm) Concentration (μg/mL)
Escherichia coli15100
Staphylococcus aureus18100
Candida albicans12100

This table summarizes the antimicrobial efficacy of this compound against selected pathogens, indicating a promising potential for therapeutic applications in infectious diseases.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that the compound can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

Case Study:
In a study examining the effects on human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The results indicated an IC50 value of approximately 30 μM, highlighting its potential as a lead compound for further development.

Cell Line IC50 (μM)
MCF-730
HeLa25

Research Findings

Recent investigations into this compound have focused on its structural modifications to enhance biological activity. For example, variations in substituents on the oxolane ring have been found to influence both antimicrobial and anticancer properties, suggesting avenues for further research and optimization.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with similar compounds such as oxolane-2-carboxylic acid and oxolane-2-carbohydrazine. These compounds share structural similarities but differ significantly in biological activity profiles.

Compound Antimicrobial Activity Anticancer Activity
This compoundHighModerate
Oxolane-2-carboxylic acidModerateLow
Oxolane-2-carbohydrazineLowHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-oxolane-2-carbohydrazide
Reactant of Route 2
(2S)-oxolane-2-carbohydrazide

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